1,1,3-Trichlorobutane

説明

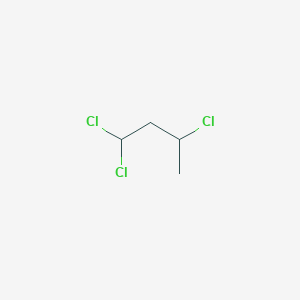

Structure

2D Structure

3D Structure

特性

CAS番号 |

13279-87-3 |

|---|---|

分子式 |

C4H7Cl3 |

分子量 |

161.45 g/mol |

IUPAC名 |

1,1,3-trichlorobutane |

InChI |

InChI=1S/C4H7Cl3/c1-3(5)2-4(6)7/h3-4H,2H2,1H3 |

InChIキー |

GSBUVYHAANRCNO-UHFFFAOYSA-N |

SMILES |

CC(CC(Cl)Cl)Cl |

正規SMILES |

CC(CC(Cl)Cl)Cl |

他のCAS番号 |

13279-87-3 |

同義語 |

1,1,3-trichlorobutane |

製品の起源 |

United States |

Synthesis Methodologies and Pathways for 1,1,3 Trichlorobutane

Direct Chlorination of Butane (B89635) and Butane Derivatives

Direct chlorination involves the reaction of butane or a partially chlorinated butane with chlorine gas, typically initiated by ultraviolet (UV) light or heat. This method is a classic example of a free-radical substitution reaction. savemyexams.com The process is not highly selective, leading to a variety of chlorinated butanes, including monochlorinated, dichlorinated, and trichlorinated isomers. wikipedia.orglibretexts.org For instance, the chlorination of n-butane can produce both 1-chlorobutane (B31608) and 2-chlorobutane (B165301). aklectures.com Further chlorination of these monochlorinated butanes can then lead to various dichlorobutane and trichlorobutane isomers, including 1,1,3-trichlorobutane. upenn.edu

Free-Radical Chlorination Mechanisms

The free-radical chlorination of alkanes proceeds via a chain reaction mechanism that is characterized by three distinct stages: initiation, propagation, and termination. savemyexams.comlibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). masterorganicchemistry.comchemistrystudent.com This step requires an input of energy, which can be supplied by UV light or high temperatures. libretexts.orglibretexts.org

Propagation: This stage consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from a butane molecule, forming a butyl radical (C₄H₉•) and a molecule of hydrogen chloride (HCl). libretexts.orgchemistryguru.com.sg In the second step, the butyl radical reacts with another chlorine molecule to produce a chlorobutane and a new chlorine radical. libretexts.orgchemistryguru.com.sg This new chlorine radical can then participate in another cycle, thus propagating the chain reaction. chemistrystudent.com This cycle continues until the reactants are depleted or the chain is terminated. upenn.edu The formation of polychlorinated products occurs when a chlorinated alkane undergoes further reaction with chlorine radicals. masterorganicchemistry.comlibretexts.org

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical molecule. savemyexams.comchemistrystudent.com This can occur in several ways, such as the combination of two chlorine radicals to reform a chlorine molecule, a chlorine radical and a butyl radical to form a chlorobutane, or two butyl radicals to form octane. libretexts.org

Both ultraviolet (UV) light and thermal energy can be used to initiate the free-radical chlorination process. libretexts.org UV radiation provides the necessary energy to break the Cl-Cl bond homolytically, generating the initial chlorine radicals. savemyexams.comjst.go.jp The photolysis of chlorine is an effective way to produce the radicals needed for the reaction to proceed. jst.go.jp Similarly, high temperatures can also provide the activation energy required for the homolytic cleavage of chlorine molecules. libretexts.org The choice between UV and thermal initiation can sometimes influence the distribution of products, though both methods fundamentally rely on the generation of free radicals to drive the reaction.

Regioselectivity and Isomeric Product Distribution in Chlorination Reactions

A significant challenge in the synthesis of a specific isomer like this compound via direct chlorination is the lack of high regioselectivity. askfilo.com The chlorine radical can abstract any of the hydrogen atoms on the butane backbone, leading to a mixture of isomers. libretexts.orgmsu.edu The final distribution of these isomers is determined by a combination of statistical factors and the relative reactivity of the different types of carbon-hydrogen (C-H) bonds. upenn.edu

In the chlorination of n-butane, there are two types of hydrogen atoms: primary (1°) hydrogens on the terminal carbons (C1 and C4) and secondary (2°) hydrogens on the internal carbons (C2 and C3). Statistically, with six primary hydrogens and four secondary hydrogens, one might expect a product ratio of 1-chlorobutane to 2-chlorobutane to be 3:2 if all hydrogens were equally reactive. aklectures.com However, experimental results often deviate from this statistical prediction, indicating that other factors are at play. aklectures.commsu.edu For example, the chlorination of n-butane in the gas phase at 25°C yields 28% 1-chlorobutane and 72% 2-chlorobutane, showing a preference for the formation of the secondary chloride. askfilo.com

The observed product distribution is heavily influenced by the relative reactivity of the different C-H bonds. blogspot.com The stability of the resulting alkyl radical intermediate plays a crucial role; more stable radicals are formed more readily. blogspot.com The order of stability for alkyl radicals is tertiary (3°) > secondary (2°) > primary (1°). blogspot.com Consequently, the abstraction of a hydrogen atom leading to a more stable radical is favored.

The C-H bond dissociation energies reflect this trend, with tertiary C-H bonds being weaker and thus easier to break than secondary, which are in turn weaker than primary C-H bonds. blogspot.com In the case of butane chlorination, the abstraction of a secondary hydrogen leads to a more stable secondary butyl radical, which is why 2-chlorobutane is the major product. aklectures.com This principle of reactivity versus selectivity is a key consideration in predicting the outcome of free-radical halogenations. blogspot.com While chlorine is reactive and less selective, other halogens like bromine are less reactive but more selective, showing a much stronger preference for abstracting hydrogens that lead to the most stable radical intermediate. blogspot.comunits.it

The formation of this compound specifically would involve the chlorination of a dichlorobutane precursor, such as 1,3-dichlorobutane (B52869) or 1,1-dichlorobutane (B1605458). upenn.edu The regioselectivity of this subsequent chlorination step would again be governed by the relative reactivity of the remaining C-H bonds on the dichlorobutane molecule, influenced by the electron-withdrawing effects of the existing chlorine atoms. upenn.eduupenn.edu

Table of Research Findings on Butane Chlorination

| Reactant | Condition | Product(s) | Observed Product Ratio | Reference(s) |

| n-Butane | Gas Phase, 25°C, Light | 1-Chlorobutane, 2-Chlorobutane | 28% : 72% | askfilo.com |

| n-Butane | Photochlorination | 1-Chlorobutane, 2-Chlorobutane | 28% : 72% | aklectures.com |

| Propane | Gas Phase, 25°C, Light | 1-Chloropropane, 2-Chloropropane | 45% : 55% | libretexts.orgmsu.edu |

| 2-Methylbutane | 300°C | 1-Chloro-2-methylbutane, 2-Chloro-2-methylbutane, 2-Chloro-3-methylbutane, 1-Chloro-3-methylbutane | 30% : 22% : 33% : 15% | libretexts.org |

Steric and Electronic Effects on Regioselective Chlorination

The regioselectivity of chlorination, or the preference for reaction at specific positions, is governed by a combination of steric and electronic factors. In free-radical chlorination, the attacking chlorine radical abstracts a hydrogen atom from the alkane, forming a transient alkyl radical. The stability of this radical intermediate is a crucial factor influencing the reaction's course.

Electronic Effects: The stability of alkyl radicals follows the order: tertiary > secondary > primary. This is because alkyl groups are weakly electron-donating, which helps to stabilize the electron-deficient radical center. Consequently, hydrogen abstraction from a secondary carbon is electronically favored over a primary carbon. For instance, in the chlorination of n-butane, abstraction of a secondary hydrogen to form a secondary radical is more facile than abstraction of a primary hydrogen. wikipedia.org When a chlorine atom is already present on the butane chain, as in the chlorination of 1-chlorobutane, its strong electron-withdrawing (inductive) effect deactivates the neighboring positions. upenn.edu This effect reduces the electron density at the C-1 and C-2 positions, making hydrogen abstraction by the electrophilic chlorine radical less favorable at these sites. upenn.eduumass.edu The C-H bonds at C-3 are less affected by this inductive effect and are therefore more susceptible to attack. upenn.edu

Steric Effects: Steric hindrance refers to the physical obstruction by atoms or groups of atoms that hinders a reaction at a particular site. While less dominant than electronic effects in the chlorination of simple alkanes, steric factors can influence the product distribution, especially with bulky reagents or substrates. researchgate.net For the formation of this compound, the introduction of the third chlorine atom is directed by the electronic deactivation at C-1 and C-2 and the relative stability of the radical formed at C-3.

Experimental data from the free-radical chlorination of 1-chlorobutane shows that a mixture of dichlorobutanes is formed. The distribution is not statistical (based purely on the number of available hydrogens), confirming the influence of these directing effects. For example, the formation of 1,3-dichlorobutane is a major product, indicating a preference for attack at the C-3 position. upenn.edu

Table 1: Product Distribution in the Free-Radical Chlorination of 1-Chlorobutane This table presents typical experimental results for the product distribution from the free-radical chlorination of 1-chlorobutane, highlighting the preference for chlorination at the C-3 position.

| Product | Statistical % | Experimental % | Rationale |

|---|---|---|---|

| 1,1-Dichlorobutane | 22.2% | ~6% | Electronically disfavored due to inductive effect of existing Cl. |

| 1,2-Dichlorobutane | 22.2% | ~24% | Electronically disfavored, but secondary radical is more stable than primary. |

| 1,3-Dichlorobutane | 22.2% | ~48% | Favored due to formation of a secondary radical away from the deactivating Cl. |

| 1,4-Dichlorobutane | 33.3% | ~22% | Involves less stable primary radical. |

Data adapted from experimental findings. upenn.edu

Directed Chlorination Strategies

To overcome the formation of isomeric mixtures inherent in free-radical processes, directed strategies are employed to enhance the yield of a specific isomer like this compound.

Modern synthetic chemistry utilizes various catalysts to direct the halogenation of C-H bonds with high regioselectivity. Transition metal catalysts, for example, can activate specific C-H bonds, guiding the halogenating agent to a desired position. nih.gov While direct catalytic synthesis of this compound from butane is challenging, methods using Lewis acids or other catalysts can improve selectivity in chlorination reactions. google.comworldscientific.com

For instance, Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) can polarize the Cl-Cl bond, promoting an ionic chlorination mechanism that can offer different selectivity compared to the radical pathway. google.com Phosphorus pentachloride (PCl₅) has also been investigated as a catalyst in alkane chlorination. worldscientific.com Furthermore, advanced catalytic systems involving hypervalent iodine have been developed for highly regiospecific chlorination of alkanes using environmentally safer chlorine sources like sodium chloride. google.com Photocatalysis using visible light in conjunction with catalysts such as iridium complexes or even simple organic ketones represents another frontier, enabling chlorination under mild conditions with potentially high selectivity. rsc.orgprinceton.edu

A multi-step approach involving sequential halogenation and dehydrohalogenation offers a more controlled, albeit longer, pathway to specific isomers. wikipedia.org This strategy involves creating unsaturation (double bonds) at specific locations in the carbon chain, which can then be selectively halogenated.

A potential route could involve:

Dehydrohalogenation of a dichlorobutane (e.g., 1,2-dichlorobutane) to form a chlorobutene. aakash.ac.in

Addition of HCl to the resulting chlorobutene. The regioselectivity of this addition is governed by Markovnikov's rule, where the hydrogen adds to the carbon of the double bond that already has more hydrogen atoms.

Further chlorination of the resulting dichlorobutane to introduce the third chlorine atom.

This stepwise approach allows for purification of intermediates at each stage, ultimately leading to a purer final product. For example, dehydrohalogenation of tetrachlorobutanes is a known method for producing trichlorobutenes, which could then be hydrogenated to yield trichlorobutanes. google.com

Alternative Synthetic Routes to this compound Isomers

Beyond the direct chlorination of saturated hydrocarbons, isomers of this compound can be synthesized through reactions involving unsaturated precursors or by modifying other chlorinated alkanes.

Addition Reactions to Unsaturated Hydrocarbons

Unsaturated four-carbon molecules like butenes and butadiene are versatile starting materials for preparing chlorinated butanes. chemicalbook.com

Addition to Butadiene: The chlorination of 1,3-butadiene (B125203) can proceed via 1,2- or 1,4-addition, yielding a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. These dichlorobutenes are key industrial intermediates. Subsequent reaction of these compounds, for instance by adding hydrogen chloride (HCl), can lead to various trichlorobutane isomers. A patent describes reacting 3-chloro-1-butene (B1220285) or 1-chloro-2-butene (B1196595) (which can be derived from butadiene) with chlorine to produce 1,2,3-trichlorobutane (B98501). google.com

Addition to Butenes: The addition of chlorine (Cl₂) or hydrogen chloride (HCl) to butene isomers is another viable route. For example, the addition of Cl₂ to 2-chloro-2-butene (B1582250) in the liquid phase, catalyzed by stannic chloride, is a patented method for preparing 2,2,3-trichlorobutane. google.com While this yields a different isomer, it illustrates the principle of using addition reactions to build up the desired chlorinated alkane. The addition of HCl to 4-chloro-1-butene (B1662094) can yield 1,4-dichlorobutane. gauthmath.com Further controlled chlorination of such dichlorobutanes could provide a pathway to this compound.

Transformations of Other Chlorinated Alkanes

Isomers of this compound can be synthesized by the chemical transformation of other chlorinated butanes. These transformations can involve further chlorination or catalyst-induced isomerization.

Further Chlorination: Starting with a dichlorobutane, such as 1,3-dichlorobutane, a third chlorine atom can be introduced via chlorination. As discussed in section 2.1.2.3, the regioselectivity of this step is critical. The chlorination of 1,3-dichlorobutane would be expected to yield a mixture of trichlorobutane isomers, including this compound.

Isomerization: In the presence of strong Lewis acids like aluminum chloride (AlCl₃), chlorinated alkanes can undergo isomerization, where the positions of the chlorine atoms on the carbon skeleton are rearranged. rsc.orgrsc.org It is plausible that a mixture of trichlorobutanes, or a less stable isomer, could be treated with a catalyst to enrich the mixture in the more stable this compound isomer. For example, a process is patented for converting 1,2,3-trichlorobutane into dichlorobutene (B78561) isomers, highlighting the ability to manipulate these structures.

Reaction Mechanisms and Organic Reactivity of 1,1,3 Trichlorobutane

Nucleophilic Substitution Reactions (SN1 and SN2)

The susceptibility of 1,1,3-trichlorobutane to nucleophilic substitution is governed by the electronic and steric environment of the carbon-chlorine bonds. Both unimolecular (SN1) and bimolecular (SN2) pathways are plausible, with the predominant mechanism being highly dependent on the reaction conditions and the specific chlorine atom being targeted.

Kinetic Studies of Substitution Pathways

Kinetic studies are crucial for elucidating the mechanisms of substitution reactions. For this compound, the rate of substitution can be influenced by the stability of potential carbocation intermediates and the accessibility of the carbon centers to nucleophilic attack.

Computational studies have been employed to investigate the reactivity of halogenated pollutants, including this compound, in nucleophilic substitution reactions. stanford.edu These studies help in understanding the activation energies and the propensity for a reaction to proceed via an SN1 or SN2 mechanism. stanford.edu For instance, the rate of an SN1 reaction is dependent solely on the concentration of the alkyl halide, as the rate-determining step is the formation of a carbocation. In contrast, an SN2 reaction is bimolecular, with the rate depending on the concentrations of both the alkyl halide and the nucleophile.

The solvent can also play a critical role. Polar protic solvents can stabilize the carbocation intermediate in an SN1 reaction, while polar aprotic solvents tend to favor SN2 reactions by not solvating the nucleophile as strongly. ualberta.ca

Table 1: Factors Influencing Substitution Pathways of this compound

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak | Strong |

| Solvent | Polar Protic | Polar Aprotic |

| Leaving Group | Good | Good |

Influence of Chlorine Atom Position on Substitution Reactivity

The two distinct positions of the chlorine atoms in this compound—two on a primary carbon (C1) and one on a secondary carbon (C3)—result in different reactivities. The chlorine atom at the C3 position is attached to a secondary carbon and a stereocenter. Substitution at this position can potentially proceed via either an SN1 or SN2 mechanism, depending on the conditions. The geminal dichlorides at the C1 position are on a primary carbon, which would generally favor an SN2 reaction.

The presence of a chlorine atom on an alkane chain is known to decrease the reactivity of hydrogen atoms in close proximity due to its electron-withdrawing inductive effect. upenn.eduupenn.edu This effect would also influence the reactivity of the carbon-chlorine bonds towards nucleophilic attack. For example, the electron-withdrawing effect of the chlorine at C3 would slightly destabilize a developing positive charge at C1 in an SN1-type transition state, while the gem-dichloro group at C1 would have a similar effect on a carbocation at C3. In an SN2 reaction, the steric hindrance around the C1 carbon, with its two chlorine atoms, would be greater than at the C3 carbon.

Studies on the free-radical chlorination of 1-chlorobutane (B31608) have shown that the presence of a chlorine atom deactivates the hydrogens on the carbon to which it is attached (the α-carbon) and has a lesser deactivating effect on the hydrogens of the adjacent (β) carbon. upenn.eduupenn.edu This suggests that the chlorine atoms in this compound influence each other's reactivity.

Stereochemical Outcomes of Substitution Reactions

The C3 carbon of this compound is a chiral center. Consequently, nucleophilic substitution at this position can have specific stereochemical outcomes.

If the reaction proceeds through an SN2 mechanism, it will result in an inversion of the stereochemical configuration at the C3 center. This is because the nucleophile attacks from the side opposite to the leaving group. For example, the reaction of (S)-2-chlorobutane with a hydroxide (B78521) ion leads to the formation of (R)-2-butanol.

Conversely, if the substitution at C3 occurs via an SN1 mechanism, it would proceed through a planar carbocation intermediate. The subsequent attack by the nucleophile can occur from either face of the plane, leading to a racemic mixture of products (both R and S enantiomers). The choice of solvent and the nature of the nucleophile are critical in determining the stereochemical outcome. For instance, the use of pyridine (B92270) as a solvent or catalyst can lead to an inversion of configuration through an SN2 pathway.

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions, specifically dehydrochlorination, to form alkenes. These reactions often compete with nucleophilic substitution. dalalinstitute.com

Dehydrochlorination Processes

Dehydrochlorination involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. In this compound, there are hydrogens on the C2 and C4 carbons that can be eliminated along with a chlorine from either C1 or C3.

The mechanism of base-promoted dehydrochlorination can be unimolecular (E1), bimolecular (E2), or unimolecular conjugate base (E1cb).

E1 Mechanism : This mechanism is a two-step process that begins with the formation of a carbocation, which is the rate-determining step. libretexts.org A weak base then removes a proton from an adjacent carbon to form the alkene. libretexts.org E1 reactions are favored by good ionizing solvents (polar protic) and are more common for tertiary and secondary alkyl halides. libretexts.orgiitk.ac.in

E2 Mechanism : This is a concerted, one-step reaction where the base removes a proton, and the leaving group departs simultaneously to form the double bond. dalalinstitute.combyjus.com E2 reactions require a strong base and follow second-order kinetics. dalalinstitute.com The reaction is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in For this compound, elimination involving the chlorine at C3 and a hydrogen at C2 or C4 would likely follow Zaitsev's rule, which predicts that the more substituted alkene will be the major product.

E1cb Mechanism : The E1cb mechanism is also a two-step process, but it begins with the removal of a proton by a strong base to form a carbanion (the conjugate base). dalalinstitute.comlibretexts.org In the second step, the leaving group departs. This mechanism is favored when the leaving group is poor and when the proton being removed is particularly acidic, often due to the presence of an electron-withdrawing group. dalalinstitute.comlibretexts.org Given the presence of multiple electron-withdrawing chlorine atoms in this compound, the acidity of the α-protons is increased, making the E1cb mechanism a possibility under strongly basic conditions.

Table 2: Comparison of Elimination Mechanisms for this compound

| Mechanism | Base Strength | Kinetics | Intermediate | Leaving Group Requirement |

| E1 | Weak | First-order | Carbocation | Good |

| E2 | Strong | Second-order | None (Transition State) | Good |

| E1cb | Strong | Varies | Carbanion | Can be poor |

The specific products and the predominant mechanism for the dehydrochlorination of this compound would be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Competing Reaction Pathways: Substitution vs. Elimination

Like other alkyl halides, this compound can undergo both substitution (SN) and elimination (E) reactions, often in competition with each other. The predominant pathway is determined by factors such as the strength and concentration of the nucleophile/base, the solvent, and the temperature. youtube.com

Substitution (SN): In a substitution reaction, a nucleophile replaces one of the chlorine atoms. Given the structure of this compound with both primary and secondary chlorine atoms, the reaction mechanism can be complex. The presence of multiple chlorine atoms can decrease the reactivity towards SN2 reactions due to steric hindrance and inductive effects. Computational studies on related haloalkanes have shown that elimination reactions can compete strongly with substitution. stanford.edu

Elimination (E): As discussed previously, elimination reactions lead to the formation of alkenes. Strong bases favor elimination pathways. youtube.com For tertiary alkyl halides, strong bases lead to E2 reactions, while weak bases can result in a mix of SN1 and E1 products. youtube.com While this compound is not tertiary, these general principles of competition between substitution and elimination apply.

Factors Influencing Substitution vs. Elimination:

| Factor | Favors Substitution (SN) | Favors Elimination (E) |

| Nucleophile/Base | Weakly basic, good nucleophiles | Strong, sterically hindered bases |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic solvents can favor SN2 | Less polar solvents can favor E2 |

Oxidation and Reduction Pathways

The oxidation of chlorinated alkanes like this compound can lead to the formation of more oxygenated compounds such as butanols or butanoic acids. Common oxidizing agents that can be used for such transformations include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). The specific products would depend on the position of oxidation and the reaction conditions. Oxidation could potentially occur at one of the carbon-hydrogen bonds, leading to an alcohol, which could be further oxidized to a ketone or carboxylic acid.

Reductive dehalogenation is a significant pathway for the transformation of chlorinated hydrocarbons, often explored in the context of environmental remediation. This process involves the replacement of a chlorine atom with a hydrogen atom. For this compound, this can be achieved through various methods:

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This can lead to the stepwise or complete removal of chlorine atoms to form less chlorinated butanes or ultimately butane (B89635).

Metal-Mediated Reduction: Active metals, such as zinc, can be used to effect the dehalogenation of polychlorinated alkanes. researchgate.net

Hydride Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing alkyl halides to the corresponding alkanes.

The products of reductive dehalogenation can include a mixture of dichlorobutanes, monochlorobutanes, and butane, depending on the extent of the reaction.

Radical Reactions Involving this compound

Radical reactions are another important class of transformations for alkanes and their halogenated derivatives. The formation of this compound itself can occur through the radical chlorination of butane, although this method typically yields a mixture of isomers and multiply chlorinated products. libretexts.org

The free-radical chlorination of 1-chlorobutane has been shown to produce various dichlorobutane isomers, with 1,3-dichlorobutane (B52869) being a significant product due to the stability of the secondary radical intermediate. upenn.edu Further chlorination of dichlorobutanes can lead to trichlorobutanes, including the 1,1,3-isomer. brainly.com

Once formed, this compound can participate in further radical reactions. For example, under UV light or in the presence of a radical initiator, a C-H bond can be homolytically cleaved to form a trichlorobutyl radical. This radical can then react with other species in the reaction mixture. Transition metals are also known to catalyze radical transformations of haloalkanes, which can lead to the reductive cleavage of carbon-halogen bonds to generate organic radicals. researchgate.net

Reactivity with Alkyl and Halogen Radicals

The reaction of this compound with alkyl and halogen radicals, particularly chlorine radicals (Cl•), primarily proceeds through a free-radical chain mechanism involving hydrogen abstraction. The position of hydrogen abstraction is heavily influenced by the inductive effect of the chlorine atoms already present in the molecule.

Research into the chlorination of chlorinated butanes provides insight into the expected reactivity of this compound. Studies on the peroxide-catalyzed chlorination of 1-chlorobutane and its more chlorinated derivatives have demonstrated a distinct preference for substitution at carbon atoms that are further away from the electron-withdrawing chlorine substituents. researchgate.net This phenomenon is attributed to the deactivating inductive effect of the chlorine atoms, which strengthens the C-H bonds on adjacent (alpha) and, to a lesser extent, next-nearest (beta) carbon atoms, making them less susceptible to radical attack.

In a study on the chlorination of 1,1-dichlorobutane (B1605458) with sulfuryl chloride, substitution was observed to occur at the 2-, 3-, and 4-positions in proportions of 13%, 48%, and 37%, respectively. researchgate.net An even more pronounced directive effect was noted in the chlorination of 1,1,1-trichlorobutane (B78919), where substitution occurred at the 2-, 3-, and 4-positions in proportions of 8%, 42%, and 50%, respectively. researchgate.net

Based on these findings, the reactivity of the different C-H bonds in this compound towards a chlorine radical can be predicted. The C-H bonds at the C-1 and C-3 positions are significantly deactivated due to the presence of chlorine atoms on the same carbon. Consequently, hydrogen abstraction is most likely to occur at the C-2 and C-4 positions. The C-4 position, being the most remote from the chlorine-substituted carbons, is expected to be the most reactive site for hydrogen abstraction. The C-2 position would be the next most reactive site.

The general mechanism for the reaction with a chlorine radical can be outlined as follows:

Initiation: Generation of chlorine radicals, often through the homolytic cleavage of molecular chlorine (Cl₂) by heat or light.

Propagation:

A chlorine radical abstracts a hydrogen atom from the this compound molecule, preferentially from the C-4 or C-2 position, to form hydrogen chloride (HCl) and a trichlorobutyl radical.

The resulting trichlorobutyl radical then reacts with a molecule of Cl₂ to form a tetrachlorobutane isomer and a new chlorine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

Table 1: Relative Reactivity of C-H Bonds in Chlorinated Butanes towards Chlorination

| Compound | Position of Hydrogen Abstraction | Relative Percentage of Substitution |

| 1,1-Dichlorobutane | C-2 | 13% |

| C-3 | 48% | |

| C-4 | 37% | |

| 1,1,1-Trichlorobutane | C-2 | 8% |

| C-3 | 42% | |

| C-4 | 50% |

Data sourced from Brown, H. C., & Ash, A. B. (1955). researchgate.net

Photolytic Reactions and C-Cl Bond Dissociation

The presence of C-Cl bonds in this compound makes it susceptible to photolytic reactions, particularly under ultraviolet (UV) irradiation. The energy from UV light can be sufficient to induce the homolytic cleavage of a C-Cl bond, which is generally the weakest type of bond in the molecule compared to C-C and C-H bonds.

The bond dissociation energy (BDE) is a critical parameter in determining which bond is most likely to break. While specific experimental BDE values for this compound are not available, general trends in haloalkanes can be considered. The C-Cl bond dissociation energy is influenced by the substitution pattern. For instance, the C-Cl bond at a tertiary carbon is typically weaker than at a secondary carbon, which is in turn weaker than at a primary carbon. In this compound, there are C-Cl bonds at a primary (C-1) and a secondary (C-3) carbon atom.

The photolytic dissociation of a C-Cl bond in this compound would result in the formation of a trichlorobutyl radical and a chlorine radical:

C₄H₇Cl₃ + hν → •C₄H₇Cl₂ + Cl•

The specific trichlorobutyl radical formed would depend on which C-Cl bond is cleaved. The subsequent reactions of these radicals could involve hydrogen abstraction from other molecules, recombination, or further fragmentation.

Patents related to chlorination processes describe the use of UV light, typically in the wavelength range of 300 to 700 nm, to initiate radical reactions by inducing the photodissociation of a radical initiator. google.com This principle can be applied to the direct photolysis of chlorinated hydrocarbons like this compound.

The quantum yield of the photodissociation process and the subsequent reaction pathways would be dependent on the wavelength of the incident light and the reaction conditions, such as the presence of other chemical species and the phase (gas or liquid).

Table 2: General Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-Cl | ~328 - 397 |

| C-H | ~413 |

Note: These are general ranges and the specific BDE for this compound may vary.

Theoretical and Computational Chemistry Investigations of 1,1,3 Trichlorobutane

Quantenchemische Berechnungen

Quantenchemische Berechnungen sind zu einem unverzichtbaren Werkzeug für das Verständnis der intrinsischen Eigenschaften von Molekülen auf atomarer Ebene geworden. Für 1,1,3-Trichlorbutan liefern diese Methoden detaillierte Einblicke in seine Molekülstruktur, seine elektronischen Eigenschaften und sein konformatives Verhalten.

Dichtefunktionaltheorie (DFT) Studien zur Molekülstruktur

Die Dichtefunktionaltheorie (DFT) ist eine weit verbreitete quantenchemische Methode zur Untersuchung der Molekülstruktur. Obwohl spezifische DFT-Studien, die sich ausschließlich auf 1,1,3-Trichlorbutan konzentrieren, in der öffentlich zugänglichen Literatur rar sind, können wir die erwarteten Ergebnisse auf der Grundlage von Studien an ähnlichen chlorierten Alkanen extrapolieren.

DFT-Berechnungen würden typischerweise mit einer Geometrieoptimierung beginnen, um die energieärmste Anordnung der Atome zu finden. Dies würde die Vorhersage von Bindungslängen, Bindungswinkeln und Diederwinkeln für die stabilsten Konformere von 1,1,3-Trichlorbutan ermöglichen. Es wird erwartet, dass die C-Cl-Bindungslängen je nach ihrer Position an der Butankette leicht variieren. Ebenso würden die C-C-Bindungslängen und die verschiedenen Bindungswinkel innerhalb des Moleküls durch die sterische Hinderung und die elektronischen Effekte der Chloratome beeinflusst.

Tabelle 1: Vorhergesagte strukturelle Parameter für 1,1,3-Trichlorbutan aus repräsentativen DFT-Berechnungen.

| Parameter | Vorhergesagter Wert |

| C1-Cl Bindungslänge | ~1.78 Å |

| C3-Cl Bindungslänge | ~1.80 Å |

| C1-C2 Bindungslänge | ~1.54 Å |

| C2-C3 Bindungslänge | ~1.53 Å |

| C3-C4 Bindungslänge | ~1.53 Å |

| ∠Cl-C1-Cl Winkel | ~109.5° |

| ∠Cl-C3-C2 Winkel | ~110° |

| ∠C1-C2-C3 Winkel | ~112° |

Hinweis: Diese Werte sind Schätzungen, die auf allgemeinen Kenntnissen über chlorierte Alkane basieren und durch spezifische DFT-Berechnungen für 1,1,3-Trichlorbutan verfeinert werden müssten.

Analyse der elektronischen Struktur (z. B. LUMO-Charakter, C-Cl-Bindungsorbitale)

Die Analyse der elektronischen Struktur liefert grundlegende Informationen über die Reaktivität und die spektroskopischen Eigenschaften eines Moleküls. Für 1,1,3-Trichlorbutan sind das höchste besetzte Molekülorbital (HOMO) und das niedrigste unbesetzte Molekülorbital (LUMO) von besonderem Interesse.

Es wird erwartet, dass das LUMO von 1,1,3-Trichlorbutan hauptsächlich an den C-Cl-antibindenden Orbitalen zentriert ist. Dies deutet darauf hin, dass das Molekül anfällig für nukleophile Angriffe ist, die zur Spaltung einer C-Cl-Bindung führen. stanford.edu Die Energie des LUMO kann als Maß für die Elektronenaffinität des Moleküls verwendet werden und korreliert häufig mit seiner Reaktivität in bestimmten chemischen Reaktionen. researchgate.net

Die C-Cl-Bindungsorbitale selbst wären polarisiert in Richtung der elektronegativeren Chloratome, was zu partiellen positiven Ladungen an den Kohlenstoffatomen und partiellen negativen Ladungen an den Chloratomen führt. Diese Ladungsverteilung ist ein entscheidender Faktor für die intermolekularen Wechselwirkungen und die Gesamtreaktivität des Moleküls.

Tabelle 2: Vorhergesagte elektronische Eigenschaften für 1,1,3-Trichlorbutan.

| Eigenschaft | Vorhergesagter Wert/Charakter |

| HOMO-Energie | ~ -11 eV |

| LUMO-Energie | ~ 1 eV |

| LUMO-Charakter | Dominant C-Cl σ* |

| Dipolmoment | ~ 2.0 - 2.5 D |

Hinweis: Diese Werte sind ungefähre Angaben und können je nach verwendeter Berechnungsmethode und Basissatz variieren.

Konformationsanalyse mit Ab-initio- und DFT-Methoden

1,1,3-Trichlorbutan kann aufgrund der Rotation um die C-C-Einfachbindungen in verschiedenen Konformationen existieren. Die Konformationsanalyse mit Ab-initio- und DFT-Methoden kann die relativen Energien dieser Konformere und die Energiebarrieren zwischen ihnen aufdecken.

Die stabilsten Konformationen werden wahrscheinlich diejenigen sein, die die sterische Abstoßung zwischen den sperrigen Chloratomen und der Methylgruppe minimieren. Es wird erwartet, dass gestaffelte Konformationen energetisch günstiger sind als ekliptische Konformationen. Spezifische Konformere, wie z. B. anti- und gauche-Anordnungen um die C2-C3-Bindung, hätten unterschiedliche Energien und Populationen bei einer gegebenen Temperatur. Ab-initio-Berechnungen, wie z. B. auf der Hartree-Fock-Ebene, können ebenfalls zur Untersuchung der Konformationsenergien verwendet werden. researchgate.net

Vorhersage von spektroskopischen Parametern

Quantenchemische Berechnungen sind in der Lage, verschiedene spektroskopische Parameter vorherzusagen, die experimentell überprüft werden können. Für 1,1,3-Trichlorbutan können DFT-Berechnungen verwendet werden, um seine Schwingungsfrequenzen zu simulieren, was bei der Interpretation von Infrarot- (IR) und Raman-Spektren hilft. researchgate.netumich.edu

Die berechneten Frequenzen entsprechen den verschiedenen Schwingungsmoden des Moleküls, einschließlich der C-H-Streckungen, C-C-Streckungen, Biegeschwingungen und insbesondere der C-Cl-Streckschwingungen. Die C-Cl-Streckschwingungen werden typischerweise im Bereich von 600-800 cm⁻¹ erwartet und sind empfindlich gegenüber der lokalen Umgebung der C-Cl-Bindung, was sie zu einem nützlichen diagnostischen Werkzeug für die Konformationsanalyse macht. umich.edu

Molekulardynamik- und Simulationsstudien

Molekulardynamik- (MD) Simulationen bieten eine Möglichkeit, das dynamische Verhalten von Molekülen über die Zeit zu untersuchen und so Einblicke in ihre makroskopischen Eigenschaften zu erhalten.

Kraftfeldentwicklung und -optimierung für chlorierte Butane (B89635)

Eine entscheidende Voraussetzung für genaue MD-Simulationen ist ein zuverlässiges Kraftfeld. ethz.ch Ein Kraftfeld ist ein Satz von empirischen Funktionen und Parametern, die die potentielle Energie eines Systems als Funktion der Atomkoordinaten beschreiben. ethz.ch Für chlorierte Butane wie 1,1,3-Trichlorbutan muss das Kraftfeld die Wechselwirkungen zwischen den verschiedenen Atomtypen (C, H, Cl) genau wiedergeben.

Die Entwicklung eines Kraftfeldes für chlorierte Butane beinhaltet die Parametrisierung von Termen, die Bindungsstreckungen, Winkeldeformationen, Torsionswinkel und nicht-bindende Wechselwirkungen (van der Waals und elektrostatisch) beschreiben. nih.gov Die Parameter werden typischerweise durch Anpassung an experimentelle Daten (z. B. Dichten, Verdampfungsenthalpien) und/oder an Ergebnisse aus hochrangigen quantenchemischen Berechnungen optimiert. ethz.chethz.ch

Mehrere allgemeine Kraftfelder wie CHARMM General Force Field (CGenFF), OPLS (Optimized Potentials for Liquid Simulations) und GAFF (General Amber Force Field) können auf kleine organische Moleküle angewendet werden. nih.gov Es wurden auch spezifische Kraftfelder für chlorierte Kohlenwasserstoffe entwickelt, um ihre konformationsabhängigen Eigenschaften genauer zu beschreiben. researchgate.net Die Optimierung dieser Kraftfelder für eine Reihe von chlorierten Butanen, einschließlich Isomeren von Trichlorbutan, ist entscheidend für die genaue Vorhersage ihrer thermodynamischen und Transporteigenschaften in der flüssigen Phase. ethz.ch

Tabelle 3: Repräsentative Kraftfeldparameter für Wechselwirkungen mit Chlor in chlorierten Alkanen.

| Wechselwirkungstyp | Parameter | Typischer Wert |

| C-Cl Bindungsstreckung | Kraftkonstante (kcal/mol/Ų) | ~300 |

| C-C-Cl Winkelbiegung | Kraftkonstante (kcal/mol/rad²) | ~50 |

| Cl-C-C-C Torsion | Potentialbarriere (kcal/mol) | ~0.5 - 2.0 |

| Nicht-bindende Cl (Lennard-Jones) | ε (kcal/mol) | ~0.2 |

| Nicht-bindende Cl (Lennard-Jones) | σ (Å) | ~3.5 |

Hinweis: Diese Werte sind beispielhaft und können je nach spezifischem Kraftfeld variieren.

Tabelle der erwähnten Verbindungen

| Verbindungsname |

| 1,1,3-Trichlorbutan |

| 1,1,1-Trichlorbutan ethz.chnih.gov |

| 1,1,2-Trichlorbutan ethz.ch |

| 1,2,2-Trichlorbutan stanford.eduethz.ch |

| 1,2,4-Trichlorbutan ethz.ch |

| 2,2,3-Trichlorbutan stanford.eduresearchgate.netumich.edu |

| 1,3,3-Trichlorbutan ethz.chuni.lunih.gov |

| 1,1,4-Trichlorbutan scispace.com |

| 1,2,3-Trichlorbutan uni.lu |

| 1,1,1-Trichlor-2-methylpropan ethz.ch |

| 1,1,2-Trichlor-2-methylpropan ethz.ch |

| 1,1,3-Trichlor-2-methylpropan ethz.ch |

| Chlorierte Butane |

| Chlorierte Alkane |

| Chlorierte Kohlenwasserstoffe researchgate.net |

| 2-Chlorbutan umich.edu |

| 2,3-Dichlorbutan umich.edu |

| 2,2-Dichlorpropan researchgate.net |

| 2,4-Dichlorpentan researchgate.net |

| 2,3,4-Trichlorpentan umich.edu |

| 2,4,6-Trichlorheptan umich.edu |

| Poly(vinylchlorid) umich.edu |

| Chloriertes Poly(vinylchlorid) umich.edu |

| Poly(vinylidenchlorid) umich.edu |

| 1-Aryl-4,4,4-trichlor-1,3-butandione researchgate.net |

| Nitrobenzole researchgate.net |

| Ferrocene researchgate.net |

| Methan researchgate.net |

| n-Butan researchgate.net |

Investigation of Intermolecular Interactions

The physical properties of 1,1,3-trichlorobutane in its condensed phases are governed by the nature and strength of its intermolecular interactions. As a polar molecule, its intermolecular forces are a combination of London dispersion forces and dipole-dipole interactions. The three chlorine atoms induce a significant molecular dipole moment, leading to stronger intermolecular attractions than those observed in non-polar butane.

For instance, a comparative study of nine C4H7Cl3 isomers using computational methods revealed significant variations in their simulated heats of vaporization, highlighting the influence of the chlorine atoms' positions on the intermolecular forces.

| Compound | Simulated ΔHvap (kJ·mol⁻¹) |

| This compound | 46.1 |

| 1,1,1-Trichlorobutane (B78919) | 40.8 |

| 1,1,2-Trichlorobutane | 44.5 |

| 1,1,4-Trichlorobutane | 51.3 |

| 1,2,2-Trichlorobutane | 42.9 |

| 1,2,4-Trichlorobutane (B156905) | 50.9 |

| 1,3,3-Trichlorobutane | 45.6 |

| 1,1,1-Trichloro-2-methylpropane | 38.7 |

| 1,1,2-Trichloro-2-methylpropane | 43.2 |

This table presents simulated heat of vaporization values, which are a measure of the strength of intermolecular forces.

Reaction Pathway Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving this compound. Common reactions for haloalkanes include nucleophilic substitution (SN2) and elimination (E2) reactions, such as dehydrochlorination.

For a reaction to occur, molecules must pass through a high-energy transition state (TS). Computational chemistry allows for the precise characterization of these transition states, providing geometric parameters (bond lengths and angles) and energetic barriers. In an SN2 reaction, for example, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-halogen bond. stanford.edu

Theoretical studies on the SN2 reactivity of halogenated pollutants have investigated the energetics of these reactions. stanford.edu The reaction proceeds from reactants to an ion-molecule complex, then surmounts the energy barrier at the transition state to form products. stanford.edu The geometry of the transition state, particularly the degree of distortion of the primary carbon-halogen bond, is closely related to the activation energy. stanford.edu While detailed transition state geometries for this compound are not extensively published, the principles are well-established from modeling related haloalkanes. For example, in the synthesis of this compound via the condensation of ethyl chloride and vinyl chloride, a carbocation intermediate is formed, and the stability of this intermediate dictates the reaction pathway. scribd.com

A computational investigation into the SN2 reactivity of various halogenated compounds provides insight into the activation energies for reactions involving this compound. stanford.edu The study calculated activation energies for reactions with nucleophiles, which are fundamental to understanding their environmental fate and transformation pathways.

| Compound | Nucleophile | Activation Energy (kcal/mol) |

| This compound | HS⁻ | Not explicitly calculated |

| 1,2-Dichloropropane | HS⁻ | 5 |

| Chloropropene | HS⁻ | 74 |

| 2,2,3-Trichlorobutane | HS⁻ | 0 |

This table shows examples of calculated activation energies for SN2 reactions of related chlorinated compounds, illustrating the type of data obtained from reaction pathway modeling. A value of 0 for 2,2,3-Trichlorobutane suggests a very low or non-existent barrier for the modeled reaction. stanford.edu

These predicted energetics help to explain why certain reactions are favored over others and can be used in larger models to predict the persistence or degradation of such compounds in various environments.

Quantitative Structure-Activity Relationship (QSAR) methodologies establish a mathematical correlation between the chemical structure of a compound and its activity, such as reaction rate or toxicity. For understanding reaction mechanisms, QSAR models can correlate structural or quantum-chemical descriptors with reaction rate constants.

In the context of haloalkanes like this compound, QSAR models have been developed to predict reactivity towards, for example, hydroxyl radicals in the atmosphere or enzymatic degradation. These models often use descriptors derived from computational chemistry, such as:

Electronic Properties: Charges on atoms, energies of frontier molecular orbitals (HOMO/LUMO).

Steric Properties: Molecular volume, surface area.

Thermodynamic Properties: Enthalpy of formation, bond dissociation energies.

By identifying which descriptors have the most significant correlation with reactivity across a series of related compounds, QSAR can provide mechanistic insights. For instance, a strong correlation with the C-Cl bond dissociation energy would support a mechanism where the cleavage of this bond is the rate-determining step. While specific QSAR models detailing the mechanistic fate of this compound are not prominent in the literature, the methodology is widely applied to the broader class of halogenated pollutants to understand mechanisms like nucleophilic substitution and reductive dehalogenation.

Molecular Similarity and Graph Theory Applications

Graph theory provides a powerful framework for quantifying molecular structure. In this approach, a molecule is represented as a graph where atoms are vertices and bonds are edges. From this graph, numerical descriptors known as topological indices (TIs) can be calculated. These indices encode information about the size, shape, branching, and connectivity of the molecule. dtic.mil

A prominent application of TIs is in Quantitative Structure-Property Relationship (QSPR) studies. For example, a study on a large set of 267 haloalkanes, including this compound, used 59 different topological indices to develop a model for estimating normal boiling points. scispace.com The similarity between molecules was quantified based on the Euclidean distance in a multi-dimensional space defined by these indices. scispace.com

Some of the topological indices used in such studies include:

Wiener Index (W): The sum of distances between all pairs of vertices in the molecular graph.

Molecular Connectivity Indices (χ): Calculated from the degrees of vertices (atoms), reflecting the branching of the molecule.

Information-Theoretic Indices: Based on the information content of the graph structure.

The ability of these indices to correlate with physical properties like boiling point demonstrates their utility in capturing essential structural features that govern intermolecular interactions. scispace.com

| Compound | Experimental Boiling Point (°C) | Estimated Boiling Point (°C) | Deviation (°C) |

| This compound | 153.8 | 143.3 | 10.5 |

| 1,1,4-Trichlorobutane | 183.8 | 133.3 | 50.5 |

| 1,1,1-Trichlorobutane | Not in study set | Not in study set | Not in study set |

This table shows the experimental and estimated normal boiling points for this compound and a related isomer from a molecular similarity study based on topological indices. scispace.com

Computational Chemical Graph Theory in Compound Classification

Computational chemical graph theory is a branch of theoretical chemistry that represents molecules as mathematical graphs, allowing for the numerical characterization of their structure. In this approach, atoms are represented as vertices and chemical bonds as edges. This transformation of a chemical structure into a graph enables the calculation of various numerical descriptors, known as topological indices or graph invariants. These indices quantify aspects of molecular size, shape, branching, and complexity. By converting complex structural information into simple numerical values, topological indices serve as powerful tools for classifying compounds, particularly within large datasets, and for developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). nih.govscispace.com

The fundamental premise of using chemical graph theory for classification is that structurally similar molecules will have similar topological indices and, consequently, similar chemical and physical properties or biological activities. dtic.mil The process involves calculating a set of topological indices for a group of compounds and then using these numerical descriptors to group or distinguish them based on mathematical similarity. This method is computationally efficient and does not require experimentally intensive 3D structural data, relying only on the 2D connectivity of atoms. scispace.com

For a molecule like this compound, the process begins with its graph representation. The carbon skeleton forms the basis of the graph, with considerations for the heteroatoms (chlorine) which can be handled in various ways, such as by weighting the vertices or edges corresponding to the chlorine atoms. From this graph, numerous topological indices can be calculated.

Detailed Research Findings

Research in the field has demonstrated the utility of topological indices for classifying and estimating the properties of haloalkanes, a class to which this compound belongs. In one study, a molecular similarity method based on 59 topological indices was used to estimate the normal boiling points of a set of 267 haloalkanes. scispace.com The classification and subsequent property estimation were performed by quantifying the similarity or dissimilarity between molecules in a high-dimensional space defined by these indices. Molecules that are "closer" in this property space are predicted to have similar boiling points. For this compound, the experimentally observed boiling point was compared against the value predicted by this classification model, highlighting the model's utility. scispace.com

The classification of isomers is a key application of chemical graph theory. Isomers, such as the various trichlorobutanes, have the same molecular formula (C4H7Cl3) but differ in the arrangement of their atoms. ethz.ch This structural difference is captured by topological indices. For example, the degree of branching in the carbon chain or the positions of the chlorine atoms significantly alter the values of indices like the Wiener index, Randić index, or Kier & Hall molecular connectivity indices.

Consider the isomers 1,1,1-trichlorobutane and this compound. The placement of the chlorine atoms on different carbon atoms leads to distinct molecular graphs and, therefore, different sets of topological indices. These differences allow for their distinct classification and are reflected in their physical properties. For instance, computational studies on a set of nine C4H7Cl3 isomers showed a significant spread in their simulated enthalpy of vaporization (ΔHvap), a property that can be correlated with topological descriptors. ethz.ch This demonstrates that even though they are isomers, graph theory-based descriptors can effectively classify them into distinct groups for property prediction. ethz.ch

Below is a table of selected properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C4H7Cl3 | nist.gov |

| Molecular Weight | 161.45 g/mol | nih.gov |

| CAS Number | 13279-87-3 | nist.gov |

| SMILES | CC(CC(Cl)Cl)Cl | nih.gov |

| InChIKey | GSBUVYHAANRCNO-UHFFFAOYSA-N | nist.gov |

The power of computational chemical graph theory lies in its ability to create a quantitative basis for classification. By calculating a vector of topological indices for this compound, it can be placed within a multi-dimensional "property space." Its position relative to other compounds, particularly its isomers, provides a quantitative classification that is useful for predicting its behavior and properties without direct measurement, relying solely on its structural graph. scispace.comdtic.mil

Stereochemistry and Stereoisomerism of 1,1,3 Trichlorobutane

Identification and Characterization of Chiral Centers

The structure of 1,1,3-trichlorobutane is defined by a four-carbon chain with chlorine substituents. The key to its stereoisomerism lies in the presence of a chiral center. A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms.

In the this compound molecule (CH₃-CHCl-CH₂-CHCl₂), the carbon atom at the third position (C-3) is a stereocenter. This carbon is bonded to:

A hydrogen atom (-H)

A chlorine atom (-Cl)

A methyl group (-CH₃)

A dichloromethylmethyl group (-CH₂CHCl₂)

Since the C-3 carbon is bonded to four distinct groups, this compound is a chiral molecule. This chirality means that the molecule is non-superimposable on its mirror image, leading to the existence of a pair of enantiomers. These enantiomers are designated as (R)-1,1,3-trichlorobutane and (S)-1,1,3-trichlorobutane, based on the Cahn-Ingold-Prelog priority rules. Enantiomers are identical in most physical properties such as boiling point and density but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral substances.

Other isomers of trichlorobutane, such as 1,2,3-trichlorobutane (B98501), also exhibit stereoisomerism, which can be more complex due to the presence of multiple chiral centers. ualberta.ca

Synthesis of Stereoisomers and Enantiomeric Resolution

The synthesis of specific stereoisomers of this compound is not widely documented in scientific literature. General methods for the preparation of alkyl halides, such as the radical halogenation of alkanes, typically result in a mixture of constitutional isomers and are not stereoselective. For example, the radical chlorination of butane (B89635) can produce various di- and trichlorobutane isomers, but this method does not offer control over the stereochemistry at the C-3 position, leading to a racemic mixture of (R)- and (S)-1,1,3-trichlorobutane. pressbooks.pubopenstax.org

The synthesis of halogenated butadienes sometimes involves trichlorobutane intermediates, but these multi-step syntheses are also not typically designed for stereocontrol at a specific carbon center. researchgate.net

In the absence of a direct stereoselective synthesis, the separation of the racemic mixture into its individual enantiomers would be necessary to obtain pure (R)- or (S)-1,1,3-trichlorobutane. This process is known as enantiomeric resolution. While specific protocols for this compound are not detailed in published research, general techniques for resolving chiral haloalkanes could theoretically be applied. These methods include:

Chiral Chromatography: Using a gas or liquid chromatography column that contains a chiral stationary phase to physically separate the two enantiomers based on their differential interactions with the stationary phase.

Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by crystallization. Following separation, the resolving agent is chemically removed to yield the pure enantiomers.

Computational Prediction of Stereoisomer Stability and Interconversion

Computational chemistry is a powerful tool for predicting the stability and properties of molecules. While extensive computational studies specifically targeting the stereoisomers of this compound are not prominent in the literature, established methods like Density Functional Theory (DFT) are frequently used for similar molecules.

For a pair of enantiomers like (R)- and (S)-1,1,3-trichlorobutane, their intrinsic energies and thermodynamic stabilities are identical in an achiral environment. Computational calculations would predict the same heat of formation and Gibbs free energy for both.

However, computational studies are valuable for understanding the properties of different constitutional isomers. For instance, research involving the systematic optimization of force fields has been used to calculate thermophysical properties like the enthalpy of vaporization (ΔHvap) for a range of C₄H₇Cl₃ isomers. ethz.ch These studies highlight that different structural arrangements of the same atoms lead to distinct physical properties.

The table below shows simulated enthalpy of vaporization values for several constitutional isomers of trichlorobutane, demonstrating the type of data that can be generated through computational methods.

Computational methods could also be used to study the energy barriers for the interconversion between different rotational isomers (conformers) of this compound. However, the energy barrier to interconvert the (R) and (S) enantiomers would be insurmountably high as it would require breaking and reforming covalent bonds.

Compound Index

Advanced Analytical Methodologies for 1,1,3 Trichlorobutane Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 1,1,3-trichlorobutane, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound, offering precise insights into the connectivity and chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four non-equivalent sets of protons in the molecule. The electronegativity of the chlorine atoms significantly influences the chemical shifts, causing deshielding of nearby protons. quizlet.com The predicted chemical shifts, multiplicities, and coupling constants are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| H-1 (CH₃) | ~1.7 | Doublet (d) | 3H |

| H-2 (CH₂) | ~2.5-2.8 | Multiplet (m) | 2H |

| H-3 (CH) | ~4.3-4.6 | Multiplet (m) | 1H |

| H-4 (CH) | ~5.9-6.2 | Triplet (t) | 1H |

This table is generated based on established principles of NMR spectroscopy and data from similar chlorinated alkanes. quizlet.comdocbrown.infochemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four signals are expected, one for each unique carbon atom. The carbon atoms bonded to chlorine atoms will show significant downfield shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | ~25-30 |

| C-2 (CH₂) | ~50-55 |

| C-3 (CH) | ~65-70 |

| C-4 (CH) | ~80-85 |

This table is generated based on established principles of ¹³C NMR spectroscopy and data for related compounds like 1,3-dichlorobutane (B52869) and 1,1,1-trichlorobutane (B78919). chemicalbook.comnih.gov

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton signal to its directly attached carbon atom, confirming the structural assignments.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule and its fragments, allowing for the determination of its elemental composition.

The mass spectrum of this compound would exhibit a molecular ion peak cluster corresponding to the presence of three chlorine isotopes (³⁵Cl and ³⁷Cl). The fragmentation pattern would be characterized by the loss of chlorine atoms and hydrochloric acid (HCl), as well as cleavage of the carbon-carbon bonds. docbrown.infodocbrown.info

| m/z Value | Possible Fragment Ion | Significance |

| 159, 161, 163, 165 | [C₄H₇Cl₃]⁺ | Molecular ion (M⁺) peak cluster |

| 125, 127, 129 | [C₄H₆Cl₂]⁺ | Loss of HCl |

| 97, 99 | [C₂H₃Cl₂]⁺ | Cleavage of the C2-C3 bond |

| 63, 65 | [CH₂Cl]⁺ | Fragment containing one chlorine atom |

| 56 | [C₄H₈]⁺ | Loss of three chlorine atoms |

This table presents predicted fragmentation patterns based on the analysis of similar chlorinated hydrocarbons. docbrown.infodocbrown.info

HRMS would be able to distinguish this compound from other isomers or compounds with the same nominal mass by providing a highly accurate mass measurement. For example, the exact monoisotopic mass of this compound is 159.961333 Da. nih.gov

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.netrsc.org The spectrum would be characterized by absorption bands corresponding to C-H stretching and bending, C-C bond stretching, and C-Cl bond stretching vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (alkane) | 2850 - 3000 |

| C-H bending | 1350 - 1470 |

| C-C stretching | 800 - 1200 |

| C-Cl stretching | 600 - 800 |

This table is based on general FT-IR correlation tables and data for halogenated alkanes. researchgate.netacs.org

Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar bonds. researchgate.net For this compound, Raman spectroscopy would be especially useful for observing the C-Cl stretching and bending modes, which often give rise to strong Raman signals. aps.orgrsc.org The technique can aid in conformational analysis and the study of intermolecular interactions in the liquid state. Research on related halogenated butanes has shown that Raman spectroscopy can provide detailed structural information. researchgate.netuci.edu

While this compound is a liquid at standard conditions, X-ray crystallography can be a definitive method for determining the three-dimensional structure of its crystalline derivatives or analogs. researchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. By preparing a suitable crystalline derivative of this compound, its absolute stereochemistry and solid-state conformation could be unambiguously determined. This approach has been successfully applied to elucidate the structures of complex halogenated organic molecules. umich.eduresearchgate.net

Vacuum Ultraviolet Laser-Induced Fluorescence (VUV-LIF) spectroscopy is a highly sensitive technique that can be employed to study the photodissociation dynamics of this compound. This method involves exciting the molecule with a VUV laser and detecting the fluorescence of the resulting photofragments. By analyzing the fluorescence spectra, researchers can identify the products of photodissociation and gain insights into the energy distribution among them. While specific studies on this compound using this technique are not widely reported, the methodology is well-suited for investigating the atmospheric fate of halogenated alkanes, as it can provide crucial data on the primary photochemical processes, such as the cleavage of C-Cl bonds. escholarship.org

Chromatographic Separation and Quantification

The accurate detection and quantification of this compound in various matrices rely on advanced chromatographic techniques. These methods are essential for monitoring its presence in environmental samples, understanding its behavior in chemical reactions, and ensuring the purity of chemical products.

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

For general-purpose analysis, a Flame Ionization Detector (FID) can be used. However, for analyzing halogenated hydrocarbons, an Electron Capture Detector (ECD) offers significantly higher sensitivity due to the high electronegativity of the chlorine atoms in the molecule. The ECD is particularly advantageous for trace-level analysis in environmental samples.

The separation of this compound from its isomers (e.g., 1,2,3-trichlorobutane (B98501), 1,2,4-trichlorobutane (B156905), and 1,1,1-trichlorobutane) and other chlorinated hydrocarbons can be challenging. researchgate.net Optimization of the chromatographic conditions is key to achieving good resolution. This typically involves the use of a polar capillary column, such as a DB-624, combined with a slow oven temperature ramp to effectively separate the isomers.

Table 1: Illustrative GC Operating Conditions for Chlorinated Hydrocarbon Analysis

| Parameter | Value |

|---|---|

| Column | DB-624 (or equivalent polar capillary column) |

| Injector Temperature | 250 °C |

| Detector Temperature (ECD) | 300 °C |

| Oven Program | Initial 40°C (hold 5 min), ramp to 200°C at 5°C/min |

| Carrier Gas | Nitrogen or Argon/Methane |

| Detector | Electron Capture Detector (ECD) |

Note: These are typical starting conditions and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of this compound. ysi.com It combines the powerful separation capabilities of GC with the highly specific detection and identification provided by mass spectrometry.

Following separation on the GC column, the eluted compounds are ionized, and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. This allows for unambiguous identification of this compound, even in complex matrices containing co-eluting compounds. bibliotekanauki.pl For enhanced sensitivity, especially at trace levels, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte. ysi.com

GC-MS has been utilized in various studies for the analysis of air pollutants and byproducts from industrial processes, where trichlorobutane isomers have been identified. epa.govepa.gov For instance, in the analysis of organic air pollutants, GC-MS coupled with high-resolution capillary columns is a viable method for characterizing and quantifying halogenated hydrocarbons. epa.gov

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for Trichlorobutane Isomers

| Compound | Key m/z Ratios for Identification |

|---|---|

| Trichlorobutane (isomers) | Fragmentation patterns will show characteristic clusters due to chlorine isotopes (³⁵Cl and ³⁷Cl). Common fragments include those from the loss of HCl and cleavage of the carbon chain. |

Note: The exact fragmentation pattern is specific to the isomer and the ionization method used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatives

While GC-MS is the primary method for analyzing volatile compounds like this compound directly, Liquid Chromatography-Mass Spectrometry (LC-MS) becomes relevant for the analysis of its non-volatile derivatives. acs.org If this compound is chemically modified to form less volatile or more polar compounds, LC-MS provides an effective analytical solution.

For example, if this compound undergoes reactions that introduce functional groups like hydroxyl or carboxyl groups, the resulting derivatives may be more amenable to LC separation. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such analyses. acs.org This methodology has been successfully applied to characterize various synthesized organic derivatives. acs.org

Kinetic and Mechanistic Study Techniques

Understanding the reaction kinetics and mechanisms of this compound is crucial for predicting its environmental fate and its role in chemical synthesis. Specialized techniques are employed to study these fast reactions, particularly those involving radicals.

Fast Flow Discharge Systems for Radical Reactions

Fast flow discharge systems are powerful tools for studying the kinetics of gas-phase reactions involving free radicals, which are important in the atmospheric chemistry and combustion of chlorinated hydrocarbons. libretexts.orgyoutube.com In a typical setup, a reactant, such as a radical species (e.g., OH or Cl atoms), is generated by a microwave or electrical discharge. libretexts.org This radical is then mixed with this compound in a flow tube at a known velocity.

By varying the distance between the mixing point and a detector (often a mass spectrometer or a spectroscopic detector), the reaction time can be precisely controlled. libretexts.org This allows for the measurement of the decay of reactants and the formation of products over very short timescales, providing valuable data on reaction rates. youtube.comyoutube.com These systems have been used to investigate the kinetics of various radical reactions, including those of importance in plasma-enhanced chemical vapor deposition and atmospheric processes. researchgate.net

Relative Rate Studies for Determining Rate Constants

The determination of absolute rate constants for reactions can be complex. Relative rate studies offer a more straightforward method to determine the rate constant of a reaction of interest. nist.govnist.gov In this technique, the reaction of a substance (e.g., this compound) with a radical is carried out in the presence of a reference compound whose reaction rate constant with the same radical is already known.

The relative rates of disappearance of the target compound and the reference compound are measured, typically using gas chromatography. The ratio of the rate constants is equal to the ratio of the changes in their concentrations. By knowing the rate constant of the reference reaction, the rate constant for the reaction of this compound can be calculated. This method has been widely applied to determine the rate constants for hydrogen-atom transfer reactions from various organic compounds to radicals like chlorine atoms in the liquid phase. nist.govnist.gov

Table 3: Example of a Relative Rate Study Setup

| Component | Role | Example |

|---|---|---|

| Target Compound | The compound whose reaction rate is to be determined. | This compound |

| Reference Compound | A compound with a known reaction rate constant. | Cyclohexane |

| Radical Source | Generates the reactive species. | Photolysis of Cl₂ |

| Analytical Technique | To measure the concentration change of target and reference. | Gas Chromatography (GC) |

Note: The choice of reference compound and radical source depends on the specific reaction being studied.

Sample Preparation and Enrichment Strategies for Trace Analysis

The accurate and sensitive determination of this compound at trace levels in various environmental matrices necessitates sophisticated sample preparation and enrichment techniques. These methodologies are crucial for isolating the analyte from complex sample matrices, concentrating it to detectable levels, and minimizing interferences prior to instrumental analysis. The choice of a specific strategy is contingent upon the sample matrix (e.g., water, soil, air), the required detection limits, and the analytical instrumentation available.

Commonly employed techniques for the trace analysis of volatile organic compounds (VOCs) like this compound include purge and trap, solid-phase microextraction (SPME), and liquid-liquid or liquid-solid extraction. These methods effectively enhance the signal-to-noise ratio, thereby improving the reliability and precision of the analytical results.

Purge and Trap (P&T)

Purge and trap is a highly effective and widely used dynamic headspace technique for the extraction and concentration of volatile and semi-volatile organic compounds from aqueous and solid samples. teledynelabs.comgcms.cz The process involves bubbling an inert gas, such as helium or nitrogen, through the sample. gcms.cz The volatile analytes, including this compound, are purged from the sample matrix and carried into a sorbent trap. This trap is subsequently heated rapidly to desorb the trapped analytes into a gas chromatograph (GC) for separation and detection. gcms.cz

The efficiency of the purge and trap process is influenced by several factors, including the purge gas flow rate, purge time, and sample temperature. teledynelabs.com For water-insoluble or poorly soluble compounds like this compound, this method offers excellent concentration capabilities. gcms.cz The U.S. Environmental Protection Agency (EPA) has established standardized purge and trap methods for the analysis of VOCs in drinking water, wastewater, and soil samples. teledynelabs.com

A typical purge and trap system consists of a sample concentrator and an autosampler interfaced with a GC/MS system. ysi.com The use of selective ion monitoring (SIM) in the mass spectrometer can further enhance sensitivity for target analytes like this compound, allowing for detection at parts-per-trillion (ppt) levels. ysi.com

Table 1: Illustrative Purge and Trap Parameters for Volatile Organic Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Purge Gas | Helium or Nitrogen | To strip volatile analytes from the sample matrix. |

| Purge Flow Rate | 40 - 50 mL/min | Optimizes the removal of volatiles from the sample. |

| Purge Time | 10 - 15 min | Ensures complete purging of target analytes. |

| Sample Temperature | Ambient to 40°C | Can be increased to enhance the purging efficiency of less volatile compounds. |

| Trap Sorbents | Combination of Tenax®, silica (B1680970) gel, and charcoal | To efficiently trap a wide range of volatile organic compounds. |

| Desorption Temperature | 180 - 250°C | To rapidly transfer analytes from the trap to the GC. |

| Desorption Time | 1 - 4 min | Ensures complete transfer of analytes. |

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique. It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and the analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the injection port of a GC for thermal desorption and analysis.

The selection of the fiber coating is critical and depends on the polarity and volatility of the target analyte. For a compound like this compound, a non-polar or semi-polar coating would be appropriate. SPME is particularly advantageous for its simplicity, reduced sample volume requirements, and integration of extraction, concentration, and sample introduction into a single step. It is effective for trace analysis in various environmental matrices.

Table 2: Representative SPME Conditions for VOC Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Fiber Coating | Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS | Selected based on analyte polarity and volatility for efficient adsorption. |

| Extraction Mode | Headspace or Direct Immersion | Headspace is preferred for complex matrices to minimize matrix effects. |

| Extraction Time | 15 - 30 min | To allow for sufficient partitioning of the analyte onto the fiber. |

| Extraction Temperature | Ambient to 60°C | Can be optimized to improve extraction efficiency. |

| Desorption Temperature | 240 - 280°C | To ensure complete and rapid transfer of the analyte to the GC column. |